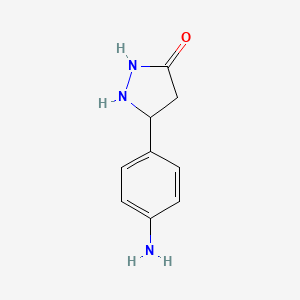
5-(4-アミノフェニル)-1,2-ジヒドロ-3H-ピラゾール-3-オン
説明
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
超分子化学
この化合物は、特にテトラキス-(4-スルホナトフェニル)ポルフィリンの金属錯体との相互作用における超分子化学の研究において潜在的な可能性を示しています 。この相互作用は、複雑な超分子構造におけるキラリティ転移のメカニズムを理解するために重要です。この化合物は、金属イオンと超分子付加物を形成する能力を利用して、特定の光学特性と電子特性を持つ新しい材料を作成できます。
電子デバイスの製造
電子デバイスの製造分野では、5-(4-アミノフェニル)-1,2-ジヒドロ-3H-ピラゾール-3-オンを使用して、還元型グラフェン酸化物ベースの電界効果トランジスタ(FET)の電子性能を改修できます 。この化合物は、グラフェン酸化物と相互作用することで、キャリア移動度と電子性能を向上させることができ、より感度が高く効率的なバイオセンサーの開発に不可欠です。
光線力学療法
この化合物は、PDTで使用されている化合物であるポルフィリンと構造的に類似しているため、光線力学療法(PDT)で用途が見られる可能性があります 。ポルフィリンは、光によって活性化されて、がん細胞を殺傷できる反応性酸素種を生成できます。5-(4-アミノフェニル)-1,2-ジヒドロ-3H-ピラゾール-3-オンでポルフィリンを修飾すると、選択性と効率が向上した新しい光増感剤が得られる可能性があります。
触媒作用
この化合物は、触媒プロセスに関与する可能性があります。 この化合物の構造的特徴により、有機反応(例えば、多くの有機化合物の合成における重要なステップであるディールス・アルダー反応)の触媒として作用できる可能性があります 。このような反応を触媒する能力は、新しい合成方法の開発において価値のあるものとなる可能性があります。
クロマトグラフィーと質量分析
最後に、この化合物は、クロマトグラフィーと質量分析において、標準物質または参照物質として使用できる可能性があります。 この化合物の独自の構造は、複雑な混合物の分離と識別に役立ち、分析方法の精度と効率を向上させる可能性があります .
作用機序
Target of Action
Similar compounds have been found to interact withCytochrome P450 , which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
Compounds with similar structures have been found to exhibitantimicrobial activity . They are suggested to have a membrane perturbing as well as intracellular mode of action . This could imply that 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one might interact with its targets, leading to changes in the cell membrane permeability or intracellular processes.
Biochemical Pathways
It’s plausible that the compound could affect pathways related to the function of its potential target, cytochrome p450 .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains . This suggests that the compound could potentially have similar effects.
生化学分析
Biochemical Properties
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidases (MAOs), which are involved in the oxidative deamination of neurotransmitters . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered biochemical pathways.
Cellular Effects
The effects of 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of NMDA and AMPA glutamate receptors, which play crucial roles in neuronal activity and neurovascular coupling . This modulation can lead to changes in cellular responses and overall cell function.
Molecular Mechanism
At the molecular level, 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can form hydrazones with aldehydes and ketones, which are essential in various biochemical pathways . These binding interactions can result in significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one over time are critical factors in laboratory settings. Studies have shown that its effects can vary depending on the duration of exposure and environmental conditions. For instance, elevated temperature and humidity can impact its stability and lead to degradation . Long-term effects on cellular function have also been observed, indicating the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one vary with different dosages in animal models. Research has demonstrated that different dosages can lead to varying degrees of enzyme inhibition, cellular responses, and potential toxic effects . High doses may result in adverse effects, highlighting the need for careful dosage optimization in experimental studies.
Metabolic Pathways
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can influence the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids . These interactions can affect metabolic flux and metabolite levels, leading to altered biochemical states.
Transport and Distribution
The transport and distribution of 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating its overall biochemical effects.
Subcellular Localization
The subcellular localization of 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical impact.
特性
IUPAC Name |
5-(4-aminophenyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,10H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCALUSHDADKUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B1379299.png)
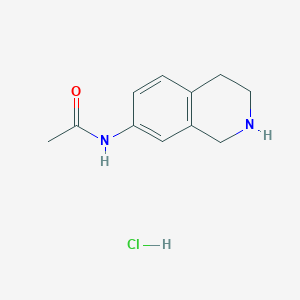

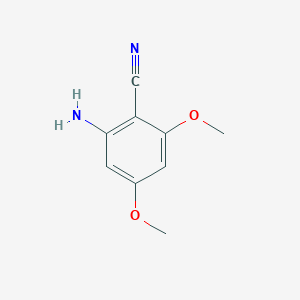

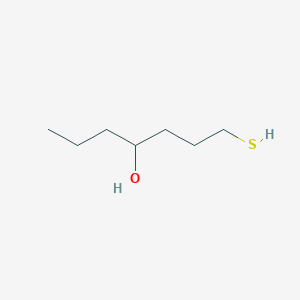
![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)



![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
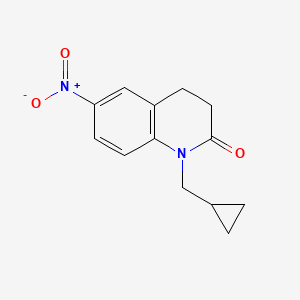
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)
